4,4'-Azodianisole
Overview
Description
Scientific Research Applications
4,4’-Azodianisole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Azodianisole can be synthesized through the diazotization of 4-methoxyaniline followed by coupling with another molecule of 4-methoxyaniline. The reaction typically involves the following steps:
Diazotization: 4-Methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another molecule of 4-methoxyaniline in an alkaline medium to form 4,4’-Azodianisole.
Industrial Production Methods: Industrial production of 4,4’-Azodianisole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Azodianisole undergoes various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or aniline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium dithionite (Na2S2O4) or zinc in acetic acid are employed.
Substitution: Nucleophiles such as halides or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 4,4’-Azoxydianisole.
Reduction: Formation of 4,4’-Hydrazodianisole or 4-methoxyaniline.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4,4’-Azodianisole involves its interaction with molecular targets through the azo linkage. The compound can undergo reversible redox reactions, making it useful in various redox-sensitive applications. The methoxy groups enhance its solubility and reactivity, allowing it to participate in diverse chemical processes.
Comparison with Similar Compounds
4,4’-Azoxydianisole: An oxidized form of 4,4’-Azodianisole with an azoxy linkage.
4,4’-Hydrazodianisole: A reduced form with a hydrazo linkage.
4,4’-Dimethoxyazobenzene: A compound with similar structure but different substituents.
Uniqueness: 4,4’-Azodianisole is unique due to its specific combination of methoxy groups and azo linkage, which imparts distinct chemical properties and reactivity. Its ability to undergo various redox reactions and participate in substitution reactions makes it versatile for multiple applications.
Properties
IUPAC Name |
bis(4-methoxyphenyl)diazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNIWWYEHETFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-58-6 | |
Record name | Diazene, bis(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Azodianisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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